molecular formula C23H30ClN3O4S2 B2679540 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride CAS No. 1215457-41-2

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride

Cat. No. B2679540
CAS RN: 1215457-41-2
M. Wt: 512.08
InChI Key: CZCBLIMXEKWYJV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O4S2 and its molecular weight is 512.08. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

  • Cytomegalovirus (CMV) Inhibition : A related compound, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), shows notable selective inhibition of CMV replication. This compound, like the one , does not inhibit viral DNA synthesis, transcription, or translation but interferes with viral DNA maturation and packaging. It points to a potential use of similar compounds in antiviral therapies against specific viruses like CMV (Buerger et al., 2001).

Chemical Synthesis and Drug Development

  • Diverse Library Generation : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, is used to create a diverse library of compounds through alkylation and ring closure reactions. This process is crucial in the development of novel pharmaceuticals and chemical entities (Roman, 2013).

Biocatalysis in Drug Metabolism

  • Mammalian Metabolite Production : Related compounds are used to generate mammalian metabolites of drugs for structural characterization. This is pivotal in understanding drug metabolism and interactions within the body (Zmijewski et al., 2006).

Anticonvulsant Research

  • Development of Anticonvulsant Agents : Derivatives containing sulfonamide thiazole moieties, similar to the compound , have been synthesized and evaluated for anticonvulsant activities. Some have shown significant effects against convulsions, suggesting potential in developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Photodynamic Therapy in Cancer Treatment

  • Type II Photosensitizers for Cancer Treatment : Compounds with structures related to N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride have shown potential as Type II photosensitizers in photodynamic therapy for cancer. Their photophysical and photochemical properties make them suitable for this application (Pişkin et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzothiazole derivatives, akin to the compound , have been synthesized and studied for their effectiveness as corrosion inhibitors against steel in acidic environments. They have demonstrated high inhibition efficiency, crucial for industrial applications (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-16-6-7-17(2)22-21(16)24-23(31-22)26(14-13-25(3)4)20(27)12-15-32(28,29)19-10-8-18(30-5)9-11-19;/h6-11H,12-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBLIMXEKWYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride

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